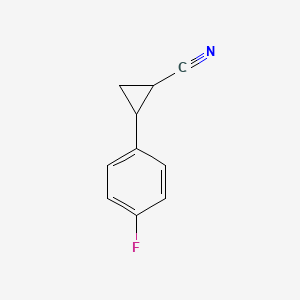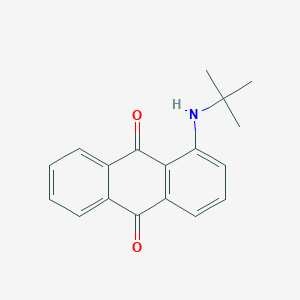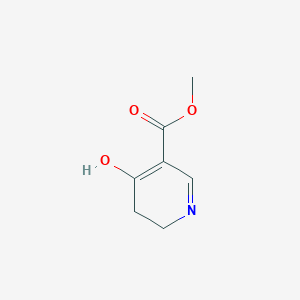![molecular formula C15H13N3O B13130344 [3,4'-Bipyridin]-5-amine, N-(3-furanylmethyl)- CAS No. 821784-32-1](/img/structure/B13130344.png)
[3,4'-Bipyridin]-5-amine, N-(3-furanylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Furan-3-ylmethyl)-[3,4’-bipyridin]-5-amine is a compound that belongs to the class of heterocyclic aromatic compounds. It features a furan ring, a bipyridine moiety, and an amine group. The furan ring is known for its biological activity and is often found in various pharmacologically active compounds. The bipyridine structure is commonly used in coordination chemistry and has applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Furan-3-ylmethyl)-[3,4’-bipyridin]-5-amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Bipyridine Synthesis: The bipyridine moiety can be synthesized through the coupling of pyridine derivatives using palladium-catalyzed cross-coupling reactions.
Amine Introduction: The amine group can be introduced through nucleophilic substitution reactions, where an appropriate amine is reacted with a halogenated precursor.
Industrial Production Methods
Industrial production methods for N-(Furan-3-ylmethyl)-[3,4’-bipyridin]-5-amine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Microwave-assisted synthesis is another method that can be employed to enhance reaction rates and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-(Furan-3-ylmethyl)-[3,4’-bipyridin]-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bipyridine moiety can be reduced to form dihydrobipyridine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenated precursors and nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include furanones, dihydrobipyridine derivatives, and various substituted amines.
Aplicaciones Científicas De Investigación
N-(Furan-3-ylmethyl)-[3,4’-bipyridin]-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Mecanismo De Acción
The mechanism of action of N-(Furan-3-ylmethyl)-[3,4’-bipyridin]-5-amine involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The bipyridine moiety can chelate metal ions, affecting various biochemical pathways. The amine group can form hydrogen bonds and participate in electrostatic interactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
N-(Furan-2-ylmethyl)-[3,4’-bipyridin]-5-amine: Similar structure but with a different position of the furan ring.
N-(Furan-3-ylmethyl)-[2,4’-bipyridin]-5-amine: Similar structure but with a different position of the bipyridine moiety.
N-(Furan-3-ylmethyl)-[3,3’-bipyridin]-5-amine: Similar structure but with a different position of the bipyridine moiety.
Uniqueness
N-(Furan-3-ylmethyl)-[3,4’-bipyridin]-5-amine is unique due to its specific arrangement of the furan ring and bipyridine moiety, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in scientific research and industrial applications .
Propiedades
Número CAS |
821784-32-1 |
|---|---|
Fórmula molecular |
C15H13N3O |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
N-(furan-3-ylmethyl)-5-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C15H13N3O/c1-4-16-5-2-13(1)14-7-15(10-17-9-14)18-8-12-3-6-19-11-12/h1-7,9-11,18H,8H2 |
Clave InChI |
VVLIDBRYJNCVDH-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=CC(=CN=C2)NCC3=COC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B13130263.png)

![5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene](/img/structure/B13130273.png)


![methyl (2S)-2-[[4-(aminomethyl)-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B13130288.png)




![2'-((9H-Fluoren-4-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13130313.png)

![2-[(Dimethylamino)methyl]anthracene-9,10-dione](/img/structure/B13130323.png)

